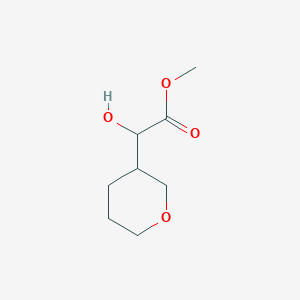

Methyl 2-hydroxy-2-(oxan-3-yl)acetate

Description

Methyl 2-hydroxy-2-(oxan-3-yl)acetate is a methyl ester derivative featuring a hydroxyl group and a tetrahydropyran (oxane) ring substituted at the 3-position on the central carbon atom.

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-(oxan-3-yl)acetate |

InChI |

InChI=1S/C8H14O4/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6-7,9H,2-5H2,1H3 |

InChI Key |

XMHIKLUHRGIIBG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCCOC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be synthesized through esterification reactions involving the appropriate alcohol and acid derivatives. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-2-(oxan-3-yl)acetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: The compound can be hydrolyzed using aqueous acid or base to yield methyl glycolate and 3-hydroxypropanoic acid.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia, resulting in the formation of substituted derivatives.

Major Products: The major products formed from these reactions include methyl glycolate, 3-hydroxypropanoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-hydroxy-2-(oxan-3-yl)acetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical intermediates and active ingredients.

Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be compared with other similar compounds such as methyl 2-hydroxy-2-(oxan-2-yl)acetate . While both compounds share similar structural features, their reactivity and applications may differ based on the position of the substituents on the oxan ring . Other similar compounds include various delta-lactones and esters that exhibit comparable chemical properties and reactivity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of Methyl 2-hydroxy-2-(oxan-3-yl)acetate, highlighting variations in substituents, ring systems, and functional groups:

Analysis of Structural and Functional Differences

Ring Systems and Substituent Effects

- Oxane vs. Cyclohexyl/Oxetane: The oxane ring in this compound (6-membered ether) offers conformational flexibility and moderate polarity, whereas the cyclohexyl ring in S3f introduces a ketone group, enhancing reactivity toward nucleophiles .

- Aromatic vs. Aliphatic Substituents : The hydroxyphenyl group in Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate introduces π-π stacking capabilities and hydrogen bonding, contrasting with the aliphatic oxane’s ether oxygen, which may influence solubility and crystallinity .

Functional Group Impact

- Ketone vs. Hydroxyl Groups : The 4-oxo group in compound 8c adds electrophilic character, enabling reactions such as aldol condensations, absent in the target compound .

- Chirality : Compounds like 8c and S3f exhibit stereochemical complexity, necessitating advanced separation techniques (e.g., chiral chromatography), whereas the target compound’s stereochemistry remains unexplored in the provided evidence .

Physical Properties

- State and Solubility : Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate (S3f) is a colorless liquid, contrasting with the crystalline or solid states of aromatic analogs (e.g., ). The oxane ring’s ether oxygen likely enhances water solubility compared to purely hydrocarbon substituents.

Biological Activity

Methyl 2-hydroxy-2-(oxan-3-yl)acetate, an organic compound classified as an ester, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and applications in various fields, based on a review of recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 174.19 g/mol. The compound features a hydroxyl group and an oxane ring, contributing to its reactivity and versatility in chemical applications. It can undergo hydrolysis to yield methyl glycolate and 3-hydroxypropanoic acid, which are significant in both synthetic and analytical chemistry contexts.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group allows for hydrogen bonding with biological molecules, potentially influencing their structure and function. Additionally, the ester group can undergo hydrolysis, leading to the formation of active metabolites that may participate in various biochemical reactions.

Comparative Analysis with Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Methyl glycolate | Simpler ester that hydrolyzes to glycolic acid | Less complex structure; limited reactivity |

| 3-Hydroxypropanoic acid | Hydroxylated propanoic acid derivative | Different functional group positioning |

| Delta-lactones | Cyclic esters with similar reactivity | Varying ring sizes; unique properties based on ring |

This table highlights the uniqueness of this compound compared to simpler esters and cyclic compounds, emphasizing its potential for broader applications in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antiviral Activity : In a study evaluating natural antiviral phytocompounds against SARS-CoV-2 protease, similar structural compounds exhibited significant binding affinities, suggesting that derivatives of this compound could also possess antiviral properties .

- Inhibition Studies : Research on enzyme inhibitors has shown that compounds with similar functional groups can effectively inhibit key enzymes involved in metabolic pathways, indicating that this compound may also exhibit similar inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.